1-(2,3-Dimethylphenyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
This compound belongs to the class of organic compounds known as n-phenylureas . These are compounds containing a N-phenylurea moiety, which is structurally characterized by a phenyl group linked to one nitrogen atom of a urea group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of pyrazolo[3,4-d]pyrimidin-4-ol derivatives was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . Another method involves the reaction of 2,6-dichloro-4-trifluoromethylaniline with dicyanopropionic ester to form a diazonium salt, which then undergoes cyclization .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by X-ray crystallography . The structure is characterized by a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system .Chemical Reactions Analysis
The reaction mechanism of similar compounds with unsaturated carbonyl compounds has been proposed . The intermediate compound, which has three nucleophilic centers including its α-carbon atom (pyrazole) and amino groups, reacts with electrophiles .Scientific Research Applications
Anticancer Applications
Compounds structurally related to the specified molecule have been synthesized and evaluated for their anticancer properties. For example, a study on novel pyrazolopyrimidine derivatives demonstrated significant cytotoxic activity against cancer cell lines, suggesting their potential as anticancer agents (Rahmouni et al., 2016). Similarly, another research synthesized and tested pyrazolo[4,3-d]-pyrimidine derivatives, finding several compounds with higher anticancer activity compared to reference drugs, underscoring their potential in cancer treatment (Hafez et al., 2016).
Anti-inflammatory and Antimicrobial Applications
Several derivatives have also been shown to possess anti-inflammatory and antimicrobial activities. A study involving the synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines displayed significant anti-inflammatory activity, with some compounds showing comparable results to standard drugs. These compounds also exhibited promising antimicrobial activity against various pathogens (Aggarwal et al., 2014).
Novel Syntheses and Chemical Properties
Research into these compounds extends beyond biological activities to include innovative synthesis methods and the exploration of their chemical properties. For instance, novel syntheses of isoxazolines and isoxazoles from pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through cycloaddition reactions have been reported, highlighting the versatility of these compounds in chemical synthesis (Rahmouni et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(2,3-dimethylphenyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O/c1-13-4-3-5-18(14(13)2)28-19-17(10-26-28)20(29)27(12-25-19)11-15-6-8-16(9-7-15)21(22,23)24/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOSKXDUUZBVRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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